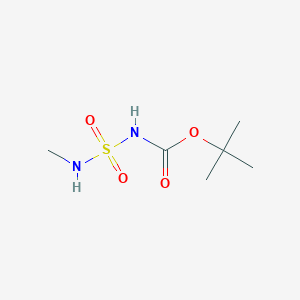

Tert-butyl N-(methylsulfamoyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(methylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNWFOWDUMUVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Pathways of Tert Butyl N Methylsulfamoyl Carbamate

Investigation of Nucleophilic Substitution Reactions at the Sulfamoyl Center

The sulfamoyl center in Tert-butyl N-(methylsulfamoyl)carbamate is an electrophilic site susceptible to attack by nucleophiles. The sulfur atom, bonded to two oxygen atoms, a nitrogen from the carbamate (B1207046), and the methylamino group, carries a significant partial positive charge. This electrophilicity is a key feature of N-acylsulfonamides and related structures. nih.govnih.gov

Nucleophilic substitution at the sulfur atom can proceed via cleavage of the nitrogen-sulfur (N-S) bond. nih.gov This type of reaction has been observed in arylsulfonamides, where strong nucleophiles like phosphide (B1233454) anions can displace the amine group from the sulfur center. nih.govsigmaaldrich.com In the context of this compound, a sufficiently strong nucleophile (Nu⁻) could attack the sulfamoyl sulfur, leading to the displacement of the carbamate anion or cleavage of the S-N(methyl) bond, although the former is more likely due to the stability of the resulting carbamate anion.

The general mechanism can be depicted as:

Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom.

Intermediate Formation: A transient, pentacoordinate sulfur intermediate may be formed.

Leaving Group Departure: The N-S bond cleaves, releasing the N-anion of the tert-butyl carbamate, which would be subsequently protonated by the solvent or during workup.

The feasibility and rate of this substitution are dependent on several factors, including the strength of the incoming nucleophile, the stability of the leaving group, and the reaction conditions, such as solvent and temperature. libretexts.org For instance, thiolysis of related sulfenyl carbamates has been shown to proceed with first-order kinetics, indicating a defined pathway for N-S bond cleavage. nih.gov

| Factor | Description | Effect on Reactivity |

|---|---|---|

| Nucleophile Strength | The ability of the nucleophile to donate its electron pair to the electrophilic sulfur. | Stronger nucleophiles (e.g., thiolates, phosphides) are expected to react more readily than weaker ones (e.g., water, alcohols). libretexts.org |

| Leaving Group Stability | The stability of the fragment that departs from the sulfur atom. | A more stable leaving group (a weaker base) will facilitate the substitution reaction. The stability of the resulting carbamate anion is a key consideration. |

| Solvent Effects | The ability of the solvent to stabilize the transition state and intermediates. | Polar aprotic solvents can enhance the reactivity of anionic nucleophiles. Polar protic solvents may solvate the nucleophile, potentially decreasing its reactivity. libretexts.org |

| Steric Hindrance | The spatial arrangement of atoms near the reaction center. | The bulky tert-butyl group may sterically hinder the approach of the nucleophile to the sulfamoyl center, potentially slowing the reaction rate compared to less hindered analogues. |

Role as a Precursor for Reactive Intermediates in Organic Transformations

This compound can potentially serve as a precursor to highly reactive intermediates, which can then be trapped in situ to form more complex molecules. Two primary types of intermediates can be envisioned: isocyanates and nitrenes.

V. Applications of Tert Butyl N Methylsulfamoyl Carbamate in Advanced Organic Synthesis

Strategic Utility in the Synthesis of Complex Nitrogen-Rich Sulfur(VI) Compounds

The growing interest in sulfur(VI) compounds, particularly those rich in nitrogen, stems from their diverse applications in medicinal chemistry and materials science. Tert-butyl N-(methylsulfamoyl)carbamate serves as a crucial precursor for the synthesis of these complex molecular architectures, offering a reliable and efficient route to introduce the sulfamoyl moiety.

While direct experimental evidence for the use of this compound in the synthesis of sulfondiimidamides and sulfonimidamides is not extensively documented, its structural components suggest a plausible role as a precursor. The synthesis of sulfonimidamides can be achieved from N-protected sulfinamides. For instance, a divergent synthesis of sulfonamides and sulfonimidamides has been developed from common N-alkoxy sulfinamide intermediates, which are generated through the reaction of alkyl radicals with an N-alkoxy sulfinylamine reagent. nih.gov This methodology highlights the potential for carbamate-protected sulfamoyl groups to be transformed into the corresponding sulfonimidamide cores.

The general strategy often involves the reaction of a sulfinamide with an amine in the presence of an activating agent. A related study demonstrated the synthesis of sulfonimidamides from the addition of aryllithium reagents to an N-sulfinyl-O-(tert-butyl)hydroxylamine reagent, followed by the addition of an amine with heating. nih.govnih.gov This suggests that a similar pathway could be envisioned for this compound, where the carbamate (B1207046) acts as a protecting group that can be manipulated to facilitate the formation of the S=N bond.

The following table outlines a hypothetical reaction scheme for the synthesis of a sulfonimidamide from a precursor derived from this compound, based on analogous reactions.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Tert-butyl N-(methylsulfamoyl)sulfinamide | Amine (R-NH2) | Activating Agent, Heat | N-alkyl-N'-methylsulfonimidamide |

This is a hypothetical reaction scheme based on analogous chemical transformations.

Enabling Reagent in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. tcichemicals.comnih.gov While specific examples involving this compound in such reactions are not widely reported, the reactivity of related carbamates and sulfonyl compounds suggests its potential as a valuable component.

Carbamates are known to participate in various MCRs. For instance, tert-butyl carbamate has been used in a one-pot three-component synthesis of tetrasubstituted NH pyrroles. sigmaaldrich.com The N-sulfonyl group in this compound can also be expected to influence its reactivity in cascade reactions, potentially directing cyclization or rearrangement steps. Cascade reactions involving carbamates have been utilized to synthesize complex heterocyclic structures. researchgate.net

The dual functionality of this compound makes it an attractive candidate for the design of novel MCRs and cascade sequences aimed at synthesizing nitrogen- and sulfur-containing heterocycles.

Development of Novel Amine Functionalization Strategies

The introduction of functionalized amine groups is a fundamental transformation in organic synthesis. This compound can be envisioned as a reagent for the introduction of a protected methylsulfamoyl-aminomethyl group. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines, which can be readily removed under acidic conditions. orgsyn.org

This strategy would involve the activation of the carbamate nitrogen, followed by nucleophilic attack by a suitable substrate. While direct examples with this compound are scarce, the general principle of using carbamates as electrophilic amine sources is established. For example, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with aryl halides have been investigated for the synthesis of N-Boc-protected anilines. sigmaaldrich.com

The following table illustrates a potential amine functionalization strategy using this compound.

| Substrate | Reagent | Catalyst | Product |

| Aryl Halide | This compound | Palladium Catalyst | N-(methylsulfamoyl)-N-Boc-aniline |

This represents a potential application based on known reactivity of similar carbamates.

Integration into Total Synthesis of Natural Products and Complex Molecules

The synthesis of natural products and other complex molecules often requires the use of highly functionalized building blocks that can be incorporated into intricate molecular frameworks. While there are no specific reports detailing the use of this compound in the total synthesis of natural products, the structural motifs it can generate are present in various bioactive molecules.

Sulfonamide and carbamate functionalities are prevalent in a wide range of pharmaceuticals and natural products. The ability of this compound to serve as a precursor to more complex sulfur- and nitrogen-containing structures makes it a potentially valuable tool for synthetic chemists in this area. For instance, the synthesis of s-tert-butyl sulfonamide, a chiral ligand used in pharmaceutical compositions, highlights the importance of such building blocks. chemicalbook.com

The development of new synthetic methodologies is often driven by the challenges posed by the total synthesis of complex targets. As the demand for novel nitrogen- and sulfur-containing compounds in drug discovery continues to grow, it is conceivable that this compound and related reagents will find their place in the arsenal of synthetic chemists tackling the synthesis of complex, biologically active molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing Tert-butyl N-(methylsulfamoyl)carbamate?

The compound can be synthesized via carbamate protection of sulfamoyl amines. A typical approach involves reacting methylsulfamoyl chloride with tert-butyl carbamate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane at 0–5°C). Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) . For derivatives, rapid microwave-assisted methods have been reported to reduce reaction times while maintaining yields >85% .

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Ensure anhydrous conditions to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.

Q. Which analytical techniques are most effective for assessing purity and structural confirmation?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) is standard. Gas chromatography-mass spectrometry (GC/MS) is suitable for volatile impurities .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR (DMSO-d6) to confirm sulfamoyl (–SO₂NH–) and tert-butyl groups.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1320 cm⁻¹ (S=O stretch) .

Q. What precautions are necessary for safe handling and storage?

- Handling : Use fume hoods, nitrile gloves, and safety goggles. The compound may release toxic gases (e.g., SO₂) upon decomposition .

- Storage : Store in amber glass vials under nitrogen at –20°C. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can discrepancies between calculated and observed spectroscopic data be resolved?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. For example:

- NMR Shifts : Use computational tools (e.g., DFT calculations with Gaussian 16) to predict shifts and compare with experimental data .

- X-ray Diffraction : If crystallographic disorder is observed (e.g., in tert-butyl groups), refine structures using SHELXL with TWIN and RIGU restraints to model disorder .

Case Study : A study on tert-butyl carbamate derivatives resolved conflicting NOE correlations by performing variable-temperature NMR to identify dynamic conformational exchange .

Q. What strategies address challenges in stereochemical assignments for derivatives?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray Crystallography : For absolute configuration determination, employ SIR97 for direct-methods phasing and SHELXL for refinement. A recent study achieved 0.89 Å resolution for a fluorinated derivative, confirming stereochemistry via anomalous dispersion .

Q. How can computational methods optimize reaction conditions for novel derivatives?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in sulfamoylation reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to optimize yields. A 2023 study used MD to identify THF as optimal for minimizing side reactions in carbamate synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data in polymorph screening?

Polymorphs of tert-butyl carbamates often exhibit varying unit-cell parameters. Use the following workflow:

- Data Collection : Collect high-resolution data (e.g., synchrotron, λ = 0.7 Å).

- Refinement : Apply the Hirshfeld atom refinement (HAR) in SHELXL for accurate H-atom positions.

- Validation : Cross-validate with Mercury CSD to check for known polymorphs .

Example : A 2024 study resolved a 0.2 Å discrepancy in dihedral angles between two polymorphs using HAR, attributing differences to weak C–H···O interactions .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Carbamate Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Base | Triethylamine (2.5 equiv) | |

| Temperature | 0–5°C (initial), then 25°C | |

| Purification | Silica gel (70–230 mesh) | |

| Yield | 82–89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.